Cas no 10183-82-1 (Benzenamine,N-9H-fluoren-9-ylidene-)

Benzenamine,N-9H-fluoren-9-ylidene- structure
10183-82-1 structure
Product name:Benzenamine,N-9H-fluoren-9-ylidene-
CAS No:10183-82-1
MF:C19H13N
MW:255.313224554062
CID:229924
PubChem ID:225986

Benzenamine,N-9H-fluoren-9-ylidene- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-9H-fluoren-9-ylidene-
    • N-phenylfluoren-9-imine
    • (9)-N-phenyl-9H-fluoren-9-imine
    • 9-fluorenylideneaniline
    • AC1L5EFQ
    • AC1Q4STI
    • AR-1J9755
    • Fluoren-9-ylidene-phenyl-amine
    • Fluorenone, phenylimine
    • N-(9H-Fluoren-9-yliden)anilin
    • N-(9H-Fluoren-9-ylidene)aniline
    • N-(9H-fluoren-9-ylidene)benzamine
    • N-(fluoren-9-ylidene)aniline
    • N-fluorenylideneaniline
    • N-phenylfluorenone imine
    • NSC15907
    • SureCN9510943
    • 9-(PHENYLIMINO)FLUORENE
    • DTXSID90280213
    • N-(9H-Fluoren-9-ylidene)aniline #
    • AS-0409
    • N-PHENYL-9H-FLUOREN-9-IMINE
    • 10183-82-1
    • MNOGPVWPYUOUEJ-UHFFFAOYSA-N
    • NSC-15907
    • SCHEMBL9510943
    • N-(9-fluorenylidene)aniline
    • AKOS005067830
    • Inchi: InChI=1S/C19H13N/c1-2-8-14(9-3-1)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
    • InChI Key: MNOGPVWPYUOUEJ-UHFFFAOYSA-N
    • SMILES: C1C2=C(C3C(/C/2=N\C2C=CC=CC=2)=CC=CC=3)C=CC=1

Computed Properties

  • Exact Mass: 255.10489
  • Monoisotopic Mass: 255.104799
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.4
  • XLogP3: 5.4

Experimental Properties

  • Density: 1.11
  • Boiling Point: 408°Cat760mmHg
  • Flash Point: 193.1°C
  • Refractive Index: 1.644
  • PSA: 12.36
  • LogP: 4.83610

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